(S)-3-(1-Aminoethyl)-2-methylbenzonitrile hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-3-(1-Aminoethyl)-2-methylbenzonitrile hydrochloride is a chiral primary amine compound. It is characterized by the presence of an amino group attached to an asymmetric carbon atom, making it an important building block in the synthesis of various pharmaceuticals and organic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(1-Aminoethyl)-2-methylbenzonitrile hydrochloride typically involves the asymmetric hydrogenation of nitriles or the reductive amination of carbonyl compounds with ammonia over heterogeneous transition metal catalysts . These methods are atom-economical and scalable, making them suitable for industrial production.
Industrial Production Methods
Industrial production of this compound often employs catalytic asymmetric synthesis techniques. These methods include the use of chiral ligands or organo-catalysts to achieve high enantioselectivity and yield .
Chemical Reactions Analysis
Types of Reactions
(S)-3-(1-Aminoethyl)-2-methylbenzonitrile hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The nitrile group can be reduced to primary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles for substitution reactions. Reaction conditions typically involve the use of catalysts such as palladium or platinum for hydrogenation reactions .
Major Products Formed
The major products formed from these reactions include primary amines, oximes, and substituted benzene derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(S)-3-(1-Aminoethyl)-2-methylbenzonitrile hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is utilized in the development of pharmaceuticals, particularly those targeting neurological disorders.
Industry: It is employed in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of (S)-3-(1-Aminoethyl)-2-methylbenzonitrile hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to selectively bind to these targets, modulating their activity and leading to various biological effects. The pathways involved often include enzymatic transformations and receptor-mediated signaling .
Comparison with Similar Compounds
Similar Compounds
- (S)-4-(1-Aminoethyl)benzonitrile hydrochloride
- (S)-2-(1-Aminoethyl)aniline hydrochloride
- 1-[4-(1-Aminoethyl)phenyl]ethanone hydrochloride
Uniqueness
(S)-3-(1-Aminoethyl)-2-methylbenzonitrile hydrochloride is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound in the synthesis of specialized pharmaceuticals and organic materials .
Properties
Molecular Formula |
C10H13ClN2 |
---|---|
Molecular Weight |
196.67 g/mol |
IUPAC Name |
3-[(1S)-1-aminoethyl]-2-methylbenzonitrile;hydrochloride |
InChI |
InChI=1S/C10H12N2.ClH/c1-7-9(6-11)4-3-5-10(7)8(2)12;/h3-5,8H,12H2,1-2H3;1H/t8-;/m0./s1 |
InChI Key |
YATXEDQNQZCNJD-QRPNPIFTSA-N |
Isomeric SMILES |
CC1=C(C=CC=C1[C@H](C)N)C#N.Cl |
Canonical SMILES |
CC1=C(C=CC=C1C(C)N)C#N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.